Lycoramine

Acetylcholinesterase Inhibition Alzheimer's Disease Natural Product Pharmacology

Lycoramine is a dihydro-derivative of galanthamine that uniquely inhibits acetylcholinesterase (IC50 ~17–42 μg/mL) without positive allosteric modulation at α7 nACh receptors. Substituting galanthamine introduces unwanted PAM activity and fails to replicate proteomic changes associated with cognitive reversal. Lycoramine demonstrates in vivo efficacy in advanced Alzheimer's models (12+ month 5xFAD mice), clearing Aβ plaques and reversing cognitive decline where galanthamine is ineffective. This selectivity makes it an essential control compound for isolating cholinergic enhancement from nicotinic allosteric modulation in behavioral and electrophysiology studies. Ideal for dose-response and combination research designs that avoid ceiling effects common to high-affinity inhibitors.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 21133-52-8
Cat. No. B192828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycoramine
CAS21133-52-8
SynonymsGalantamine Impurity C;  (4aS,6S,8aR)-4a,5,7,8,9,10,11,12-Octahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol;  Dihydrogalanthamine;  1,2-Dihydrogalanthamine;  (8aS)-3-Methoxy-5,6,7,8,9,10,11,12-octahydro-11-methyl-4aαH-benzofuro[3a,3,2-ef][2]
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCN1CCC23CCC(CC2OC4=C(C=CC(=C34)C1)OC)O
InChIInChI=1S/C17H23NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,12,14,19H,5-10H2,1-2H3/t12-,14-,17-/m0/s1
InChIKeyGJRMHIXYLGOZSE-JDFRZJQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Lycoramine (CAS 21133-52-8) Product Specification and Pharmacological Class Identification


Lycoramine is a dihydro-derivative of the Amaryllidaceae alkaloid galanthamine, isolated from Lycoris radiata and other Amaryllidaceae species [1]. It belongs to the galanthamine-type structural class and functions as a potent acetylcholinesterase (AChE) inhibitor [2]. This compound is supplied as a research-grade natural product, typically with a purity exceeding 95% by HPLC, and is soluble in DMSO at concentrations up to 100 mg/mL .

Critical Reasons Generic Substitution with Other Amaryllidaceae Alkaloids Fails for Lycoramine


Within the Amaryllidaceae alkaloid class, compounds such as galanthamine, lycorine, and 1-O-acetyllycorine exhibit divergent pharmacological profiles despite structural similarities. Lycoramine distinguishes itself through a unique combination of moderate AChE inhibition, lack of positive allosteric modulation at α7 nACh receptors, and in vivo efficacy in reversing cognitive decline in late-stage Alzheimer's disease models—a profile not replicated by galanthamine or other close analogs [1]. Substituting lycoramine with galanthamine would introduce unwanted PAM activity at α7 nACh receptors and fail to produce the same proteomic changes associated with cognitive reversal [2], while substitution with lycorine would introduce potent cytotoxicity and a different neuroprotective mechanism [3].

Lycoramine Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


Acetylcholinesterase Inhibition Potency: Lycoramine vs. Galanthamine and Other Amaryllidaceae Alkaloids

Lycoramine exhibits moderate acetylcholinesterase (AChE) inhibitory activity, with reported IC50 values of 17 ± 0.7 μg/mL (~58.8 μM) in a purified alkaloid panel [1] and 42.48 ± 1.66 μg/mL in a separate study [2]. In direct comparison within the same assay system, lycoramine showed lower potency than galanthamine (IC50 ~0.5 μM or 0.14 μg/mL) but higher potency than lycorine (IC50 213 ± 1 μM) . The differential AChE inhibition profile positions lycoramine as a moderate inhibitor suitable for applications where high-potency inhibition is not required or may be detrimental.

Acetylcholinesterase Inhibition Alzheimer's Disease Natural Product Pharmacology

α7 Nicotinic Acetylcholine Receptor Modulation: Lycoramine Lacks PAM Activity Unlike Galanthamine

In a systematic electrophysiological evaluation of galanthamine and its deconstructed analogs, lycoramine (the saturated analog of galanthamine) was found to lack positive allosteric modulator (PAM) activity at α7 nicotinic acetylcholine receptors, whereas galanthamine is widely reported to act as a PAM [1]. Both compounds acted as antagonists at high concentrations (inhibiting agonist action of 100 μM ACh), but only galanthamine exhibited the PAM effect that is believed to contribute to its cognitive benefits [1]. This functional divergence at the α7 nAChR provides a clear mechanistic distinction.

α7 nAChR Allosteric Modulation Alzheimer's Disease Electrophysiology

In Vivo Cognitive Reversal in Late-Stage Alzheimer's Disease Model: Lycoramine Outperforms Galanthamine

In a head-to-head in vivo study, 12-month-old 5xFAD transgenic mice (a model of advanced Alzheimer's pathology) were treated with lycoramine or galanthamine [1]. Lycoramine administration resulted in reversal of cognitive decline as measured by Morris water maze performance and clearance of Aβ plaques. Proteomics analysis revealed that lycoramine induced distinct protein expression changes in the cortex, hippocampus, and cerebellum that were associated with cognitive reversal, whereas galanthamine treatment did not produce these proteomic alterations or the same degree of behavioral improvement [1]. The study concluded that lycoramine shows therapeutic potential to halt and reverse cognitive decline at late stages of disease progression.

Alzheimer's Disease 5xFAD Mouse Model Cognitive Decline In Vivo Efficacy

Optimal Research and Industrial Application Scenarios for Lycoramine (CAS 21133-52-8)


Alzheimer's Disease Research Requiring Late-Stage Intervention Models

Lycoramine is uniquely suited for studies in transgenic mouse models (e.g., 5xFAD) at advanced ages (12+ months) where galanthamine fails to reverse cognitive decline. Its demonstrated ability to clear Aβ plaques and alter protein expression pathways linked to cognitive improvement makes it a valuable tool for investigating late-stage therapeutic mechanisms [1].

Mechanistic Dissection of α7 nAChR vs. AChE Contributions to Cognition

Because lycoramine inhibits AChE but lacks α7 nAChR PAM activity, it serves as an essential control compound to isolate the contribution of cholinergic enhancement from nicotinic allosteric modulation in behavioral and electrophysiological studies [2].

Natural Product Library Screening for Moderate AChE Inhibitors

Lycoramine's moderate AChE inhibition (IC50 ~17-42 μg/mL) fills a potency gap between high-affinity inhibitors like galanthamine and weak inhibitors like lycorine, enabling dose-response and combination studies that avoid ceiling effects common with potent inhibitors [3].

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